molecular formula C23H14ClFO5 B12203192 (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-chloro-4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-chloro-4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B12203192
M. Wt: 424.8 g/mol
InChI Key: SRNVVZAMBLTHFC-UYOCIXKTSA-N
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Description

The compound “(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-chloro-4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one” is a complex organic molecule that features a benzofuran core, a benzodioxole moiety, and a substituted benzyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the benzofuran core, the introduction of the benzodioxole moiety, and the attachment of the substituted benzyl ether group. Common synthetic routes may include:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and acyl chlorides.

    Introduction of Benzodioxole Moiety: This step may involve the use of methylenedioxyphenyl intermediates, which can be synthesized from catechol derivatives.

    Attachment of Substituted Benzyl Ether Group: This step often involves etherification reactions using appropriate benzyl halides and base catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the benzodioxole moiety.

    Reduction: Reduction reactions may target the carbonyl group in the benzofuran core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biochemistry: Potential use in studying enzyme mechanisms or as a probe in biochemical assays.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with DNA/RNA function.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-1-benzofuran-3(2H)-one: Lacks the substituted benzyl ether group.

    (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one: Similar structure but without the fluorine atom.

Uniqueness

The presence of both the benzodioxole moiety and the substituted benzyl ether group in the compound provides unique chemical properties, such as enhanced reactivity and potential biological activity. The specific substitution pattern may also confer selectivity in its interactions with biological targets.

Biological Activity

The compound (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-chloro-4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological properties, including anti-diabetic effects, cytotoxicity against cancer cells, and enzyme inhibition capabilities.

Structural Characteristics

This compound features a complex structure that includes:

  • A benzodioxole moiety, which is known for its significant biological activity.
  • A benzofuran backbone that contributes to its pharmacological properties.
  • A chloro-fluorobenzyl ether group that may enhance its interaction with biological targets.

1. Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, compounds similar to this compound have been shown to inhibit α-amylase , an enzyme involved in carbohydrate metabolism. In vitro studies reported IC50 values indicating potent inhibition:

  • Compound IIa : IC50 = 0.85 µM
  • Compound IIc : IC50 = 0.68 µM .

These findings suggest that derivatives of this compound could be effective in managing blood glucose levels by preventing starch breakdown.

2. Cytotoxicity Against Cancer Cells

The cytotoxic effects of benzodioxole derivatives have been evaluated across various cancer cell lines. Notably:

  • Compound IIc exhibited significant cytotoxicity with IC50 values ranging from 26 to 65 µM against multiple cancer cell lines while showing negligible effects on normal cells (IC50 > 150 µM) .

This selectivity indicates a promising therapeutic window for targeting cancer cells while sparing normal tissues.

3. Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes beyond α-amylase. Enzyme inhibition studies are crucial for understanding its mechanism of action and therapeutic applications. Compounds with similar structures have shown inhibitory activity against several enzymes implicated in metabolic diseases and cancer progression.

Case Study 1: Antidiabetic Activity

In a controlled study using a streptozotocin-induced diabetic mouse model, administration of benzodioxole derivatives demonstrated a substantial reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses of compound IIc . This highlights the potential for developing these compounds into therapeutic agents for diabetes management.

Case Study 2: Anticancer Efficacy

In vitro assays revealed that benzodioxole derivatives possess significant anticancer properties. For example, compound IIc was tested against various cancer cell lines, resulting in effective cytotoxicity while maintaining safety profiles for normal cells . This dual capability underscores the importance of further research into these compounds as potential anticancer agents.

Properties

Molecular Formula

C23H14ClFO5

Molecular Weight

424.8 g/mol

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C23H14ClFO5/c24-18-9-15(25)3-2-14(18)11-27-16-4-5-17-20(10-16)30-22(23(17)26)8-13-1-6-19-21(7-13)29-12-28-19/h1-10H,11-12H2/b22-8-

InChI Key

SRNVVZAMBLTHFC-UYOCIXKTSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=C(C=C5)F)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=C(C=C5)F)Cl

Origin of Product

United States

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